

4-bromo-1,5-dimethyl-1H-1,2,3-triazole chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-bromo-1,5-dimethyl-1H-1,2,3-triazole

Cat. No.: B1270448

[Get Quote](#)

4-bromo-1,5-dimethyl-1H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

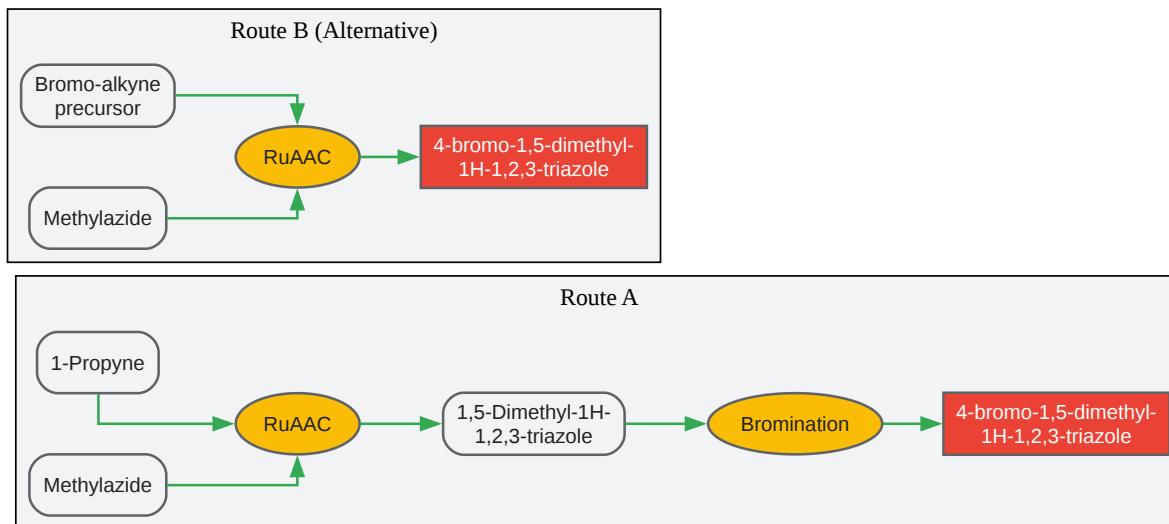
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **4-bromo-1,5-dimethyl-1H-1,2,3-triazole**. Due to the limited availability of direct experimental data for this specific regioisomer, this document leverages data from closely related analogs and predictive models to offer insights for research and development. The 1,2,3-triazole core is a recognized pharmacophore, and the introduction of a bromine atom at the 4-position and methyl groups at the 1- and 5-positions presents a unique scaffold for further chemical exploration and drug design. This guide summarizes predicted physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses potential reactivity and biological activities based on the extensive literature on substituted 1,2,3-triazoles.

Chemical Properties

Direct experimental data for **4-bromo-1,5-dimethyl-1H-1,2,3-triazole** is scarce in peer-reviewed literature. However, its fundamental properties can be predicted based on its

structure and comparison with its isomers. The molecular formula is $C_4H_6BrN_3$, and the molecular weight is 176.01 g/mol.

Table 1: Predicted Physicochemical Properties of **4-bromo-1,5-dimethyl-1H-1,2,3-triazole** and Related Isomers


Property	4-bromo-1,5-dimethyl-1H-1,2,3-triazole (Predicted)	4-bromo-1-methyl-1H-1,2,3-triazole[1]	3-bromo-1,5-dimethyl-1H-1,2,4-triazole[2][3]
Molecular Formula	$C_4H_6BrN_3$	$C_3H_4BrN_3$	$C_4H_6BrN_3$
Molecular Weight	176.0145 g/mol [4]	161.99 g/mol	176.01 g/mol
Melting Point	Data not available	Data not available	Data not available
Boiling Point	Data not available	Data not available	Data not available
Topological Polar Surface Area (TPSA)	30.71 \AA^2	30.7 \AA^2	30.71 \AA^2
logP (Predicted)	~1.0-1.5	0.7	0.88602

Synthesis and Experimental Protocols

The synthesis of 1,5-disubstituted 1,2,3-triazoles is classically achieved through the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively yields the 1,5-regioisomer. This stands in contrast to the more common Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," which favors the 1,4-disubstituted product.

Proposed Synthetic Pathway

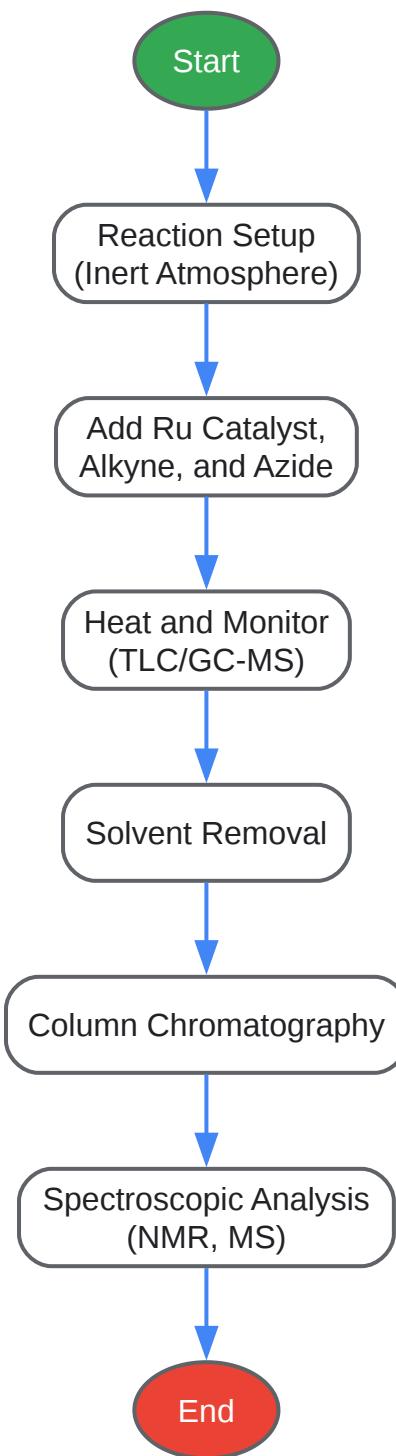
A plausible synthetic route to **4-bromo-1,5-dimethyl-1H-1,2,3-triazole** would involve the RuAAC reaction between methylazide and 1-bromo-1-propyne. Subsequent bromination of the resulting 1,5-dimethyl-1H-1,2,3-triazole at the 4-position would yield the final product. An alternative, more direct approach would be the cycloaddition of an appropriate brominated alkyne with methylazide.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthetic routes to 4-bromo-1,5-dimethyl-1H-1,2,3-triazole.

General Experimental Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is a general guideline for the synthesis of 1,5-disubstituted 1,2,3-triazoles and would require optimization for the specific synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole.


Materials:

- Azide precursor (e.g., methylazide)
- Alkyne precursor (e.g., a suitable brominated propyne derivative)
- Ruthenium catalyst (e.g., $\text{Cp}^*\text{RuCl}(\text{PPh}_3)_2$)

- Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)
- Inert atmosphere (Nitrogen or Argon)

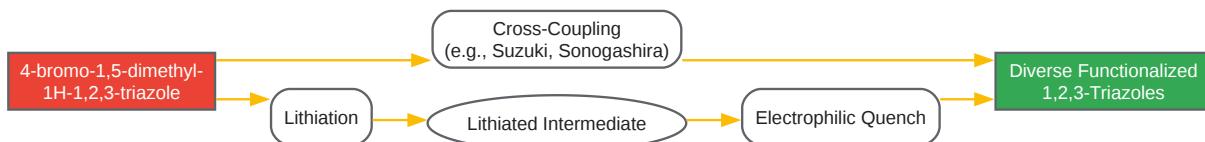
Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (1-5 mol%) in the anhydrous solvent.
- Add the alkyne (1.0 equivalent) to the solution and stir for 5-10 minutes.
- Add the azide (1.0-1.2 equivalents) to the reaction mixture.
- Heat the reaction to the appropriate temperature (typically ranging from room temperature to 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
- Characterize the purified product by ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for RuAAC synthesis.

Reactivity and Potential Applications


The chemical reactivity of **4-bromo-1,5-dimethyl-1H-1,2,3-triazole** is expected to be dictated by the bromo-substituent at the 4-position of the triazole ring. This position is susceptible to various transformations, making the compound a versatile building block in organic synthesis.

Cross-Coupling Reactions

The C-Br bond at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino functionalities, enabling the synthesis of diverse libraries of 1,2,3-triazole derivatives for biological screening.

Lithiation and Subsequent Electrophilic Quench

Halogen-lithium exchange at the 4-position can be achieved using organolithium reagents at low temperatures. The resulting lithiated triazole can then be quenched with various electrophiles to introduce different functional groups.

[Click to download full resolution via product page](#)

Figure 3: Key reactivity pathways of 4-bromo-1,2,3-triazoles.

Potential Biological Activity

The 1,2,3-triazole moiety is a well-established pharmacophore present in numerous biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.^{[5][6][7]} The specific substitution pattern of **4-bromo-1,5-dimethyl-1H-1,2,3-triazole** suggests several avenues for its potential biological relevance. The presence of the bromine atom allows for its use as a versatile synthetic handle to generate a library of compounds for screening.

The 1,2,3-triazole ring is known to act as a bioisostere for other functional groups, such as amides and esters, and can participate in hydrogen bonding and dipole-dipole interactions with biological targets. The dimethyl substitution pattern may influence the compound's lipophilicity and metabolic stability, which are crucial parameters in drug development.

Given the wide range of activities reported for substituted 1,2,3-triazoles, **4-bromo-1,5-dimethyl-1H-1,2,3-triazole** and its derivatives could be promising candidates for screening in various therapeutic areas, particularly in oncology and infectious diseases.

Conclusion

While direct experimental data on **4-bromo-1,5-dimethyl-1H-1,2,3-triazole** remains limited, this technical guide provides a foundational understanding of its predicted properties, a plausible synthetic strategy, and its potential as a versatile building block in medicinal chemistry. The strategic placement of the bromo-substituent opens up a wealth of possibilities for chemical diversification through modern cross-coupling methodologies. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers are encouraged to use the general protocols and theoretical data presented herein as a starting point for their investigations into this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-1-methyl-1H-1,2,3-triazole | C₃H₄BrN₃ | CID 21766410 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 3-bromo-1,5-dimethyl-1h-1,2,4-triazole (C₄H₆BrN₃)
[pubchemlite.lcsb.uni.lu]
- 4. sinfoochem.com [sinfoochem.com]
- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. [4-bromo-1,5-dimethyl-1H-1,2,3-triazole chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270448#4-bromo-1-5-dimethyl-1h-1-2-3-triazole-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com